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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyclotene™ (a

brand of benzocyclobutene-based polymers) in the fabrication of Integrated Passive Devices

(IPDs). Cyclotene™ is a low-dielectric constant, low-loss material with excellent thermal

stability, making it highly suitable for high-frequency applications.[1][2][3]

Material Properties
Cyclotene™ resins offer a range of properties that are advantageous for IPD fabrication. The

key electrical, thermal, and mechanical properties are summarized below.

Electrical Properties
Property Measured Value Frequency/Conditions

Dielectric Constant 2.50 - 2.65 1-20 GHz

Dissipation Factor 0.0008 - 0.002 1-20 GHz

Breakdown Voltage 5.3 x 10⁶ V/cm -

Leakage Current 6.8 x 10⁻¹⁰ A/cm² at 1.0 MV/cm

Volume Resistivity 1 x 10¹⁹ Ω-cm -

Table 1: Electrical properties of Cyclotene™ 3000 and 4000 series resins.[1][4]
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Thermal and Mechanical Properties
Property Measured Value

Thermal Stability (Tg) > 350°C

Thermal Conductivity 0.29 W/m°K at 24°C

Weight Loss 1.7% per hour at 350°C

Moisture Absorption < 0.25%

Table 2: Thermal and mechanical properties of Cyclotene™ resins.[4][5]

Experimental Protocols
The fabrication of IPDs using Cyclotene™ typically involves a series of steps including

substrate preparation, spin coating, photolithography (for photo-imageable grades), and curing.

Substrate Preparation
A clean substrate surface is crucial for good adhesion.[6]

Protocol:

Perform an oxygen plasma clean of the substrate.

Follow with a dump rinse and spin-rinse dry.[6]

Apply an adhesion promoter, such as AP3000, for most surfaces including silicon oxide,

silicon nitride, aluminum, copper, titanium, and chromium.[4][6]

Dispense the adhesion promoter to cover the wafer surface.

Spin dry the wafer at 3000 rpm for 10-20 seconds.[4]

Spin Coating (Dry-Etch Cyclotene™ 3000 Series)
The 3000 series are dry-etch grades of Cyclotene™ and are applied via spin coating.[1][2][3]

Protocol:
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Dispense: Dispense the Cyclotene™ resin onto the substrate. This can be done statically or

dynamically (while rotating the substrate at 50-200 rpm).[1][2]

Spread: Increase the substrate speed to 500 rpm for approximately 6-10 seconds to spread

the resin.[5]

Spin Coat: Increase the speed to the desired level (typically 1000-5000 rpm) to achieve the

target film thickness and hold for 20-30 seconds.[5]

Backside Rinse/Edge Bead Removal: While spinning at a lower speed (600-1000 rpm),

dispense a solvent like T1100 on the backside of the wafer for 5-10 seconds to remove

excess polymer.[5][6]

Spin-Dry: Increase the speed to 1500-2000 rpm for about 10 seconds to dry the backside.[1]

Bake: Bake the coated substrate on a hotplate at a temperature between 80°C and 150°C

for at least 60 seconds to remove solvents and stabilize the film.[1][2]

Photolithography (Photo-Imageable Cyclotene™ 4000
Series)
The 4000 series are photo-imageable and are sensitive to I-line, G-line, and broad-band

radiation.[4][7]

Protocol:

Spin Coat: Follow the spin coating protocol as described in section 2.2.

Soft Bake: Perform a soft bake on a hotplate. The exact temperature and time will depend on

the specific Cyclotene™ 4000 series product and the desired process flow.

Exposure: Expose the film to the appropriate wavelength of light through a photomask. The

exposure dose will depend on the film thickness.[6] Cyclotene™ resins are negative-acting,

meaning the exposed regions will be crosslinked and remain after development.[6]

Development: Use a suitable developer, such as DS2100 for puddle development or DS3000

for immersion development, to remove the unexposed regions.[6]
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Rinse and Dry: Rinse the substrate thoroughly and dry it.

Curing
Curing is performed to achieve the final properties of the Cyclotene™ film. The cure must be

carried out in an inert atmosphere (oxygen concentration below 100 ppm) to prevent oxidation

at temperatures above 150°C.[1][2]

Protocol:

Curing Environment: Use a convection oven, vacuum oven, or tube furnace with a

continuous flow of nitrogen or argon.[1][2]

Soft Cure (Partial Cure): This is used for multilayer structures to achieve 75-82%

polymerization. A typical soft cure is at 210°C for 40 minutes.[1]

Hard Cure (Full Cure): This is the final cure step to achieve >95% polymerization. A typical

hard cure is at 250°C for one hour.[2] The temperature should not exceed 350°C.[2] For

high-throughput applications, a rapid cure on a hotplate at approximately 300°C for less than

a minute is possible.[5]

Process Workflows
The following diagrams illustrate the typical process flows for fabricating IPDs using both dry-

etch and photo-imageable Cyclotene™.
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Caption: General fabrication workflow for dry-etch Cyclotene™.
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Caption: Fabrication workflow for photo-imageable Cyclotene™.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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